molecular formula C9H12N2O2 B11912227 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B11912227
M. Wt: 180.20 g/mol
InChI Key: XIDHHUAHSFALCF-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid can be achieved through a multi-step process involving the condensation of various diamines, nitroethene derivatives, and aldehydes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, nitroacetophenone, and diamines in a mixture of water and ethanol . The reaction sequence includes N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization.

Industrial Production Methods

Industrial production of this compound typically involves similar multi-component reactions but on a larger scale. The use of environmentally benign solvents and catalyst-free approaches is preferred to ensure operational simplicity and clean reaction profiles .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid stands out due to its unique combination of pharmacological activities and its potential for multi-targeted therapeutic applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-5-11-7(9(12)13)3-2-4-8(11)10-6/h5,7H,2-4H2,1H3,(H,12,13)

InChI Key

XIDHHUAHSFALCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(CCCC2=N1)C(=O)O

Origin of Product

United States

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